molecular formula C12H16O B1308067 1-(4-Isopropylphenyl)propan-1-one CAS No. 27465-52-7

1-(4-Isopropylphenyl)propan-1-one

Cat. No.: B1308067
CAS No.: 27465-52-7
M. Wt: 176.25 g/mol
InChI Key: HUQTUHKXMAKTEH-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-one, also known as 4-isopropylbenzaldehyde, is a volatile organic compound (VOC) that is widely used in the flavor and fragrance industry. It is also used in a variety of other applications, such as in the synthesis of pharmaceuticals and in the production of cosmetics. 4-Isopropylbenzaldehyde is a colorless liquid with a pleasant, sweet, floral odor.

Scientific Research Applications

Spectroscopic Studies

1-(4-Isopropylphenyl)propan-1-one and its derivatives have been extensively studied using various spectroscopic techniques. These studies have provided insights into their molecular structures and interactions. For instance, propofol, a derivative, was probed using mass-resolved laser spectroscopic techniques to understand its interactions with water molecules, revealing complex conformational landscapes and hydrogen bond networks (Léon et al., 2012). Similarly, cathinones like 4-MEC, methylone, and others were characterized by spectroscopy, revealing their molecular geometries and electronic spectra, contributing to a better understanding of their properties (Nycz et al., 2011).

Antimicrobial and Antiradical Activity

The derivatives of this compound have shown notable antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated these compounds' potential against human pathogens and their antioxidant properties, highlighting their biomedical applications (Čižmáriková et al., 2020).

Catalysis and Chemical Synthesis

The compound and its related structures have been utilized in chemical synthesis and catalysis. For example, the zeolite-catalyzed gas phase alkylation of phenol with propylene was studied to optimize the production of specific isopropylphenol derivatives (Xu et al., 2013). Another study showcased the Rh(III)-catalyzed coupling of benzamides with propargyl alcohols for synthesizing specific compounds, indicating the role of these derivatives in facilitating complex chemical reactions (Wang et al., 2013).

Analysis in Biological Samples

The derivatives have been employed in developing analytical methods for biological sample analysis. A study by Ferreira et al. (2017) developed a method for analyzing and quantifying 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one in biological samples, highlighting the importance of these compounds in biomedical research and pharmacology (Ferreira et al., 2017).

Metabolism Studies

Studies on the metabolism of compounds related to this compound have provided insights into their biotransformation and potential toxicological impacts. For example, the metabolism of Bisphenol A by liver microsomes revealed the formation of novel metabolites, contributing to our understanding of the compound's interactions within biological systems (Jaeg et al., 2004).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQTUHKXMAKTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396225
Record name 1-(4-isopropylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27465-52-7
Record name 1-(4-isopropylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propionyl chloride (11.6 g, 125 mmol) was dropwise added to a suspension of aluminium chloride (16.7 g, 125 mmol) and cumene (18.0 g, 150 mmol) in carbon disulfide (30 mL) at −5° C., and the mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into water with ice, and the organic layer was separated, washed with an aqueous saturated sodium hydrogencarbonate and water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain 1-(4-isopropylphenyl)propan-1-one (24.7 g). Sodium borohydride (1.29 g, 34.2 mmol) was added to a solution of the thus-obtained compound (13.0 g, 68.4 mmol) in ethanol (80 mL) with cooling with ice, and the mixture was stirred for 30 minutes at room temperature. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (11.5 g, yield 79%). This was oily.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask, which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 3/4 hour. After the addition, the temperature is allowed to rise to +18° C. and then 157 g of cumene are added within 2 hours at 30° C. The mixture is left to stand for 12 hours and the product is then poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (244 g) is distilled over a 10 cm column. There are obtained 192.1 g of p-isopropyl-propiophenone (yield: 83.2% of theory). B.p.=76°-77° C./0.15 mmHg; nD20 =1.5150; d420 =0.9645.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
209 g
Type
reactant
Reaction Step Four
Quantity
525 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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